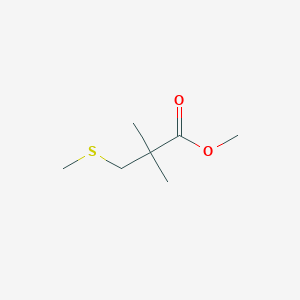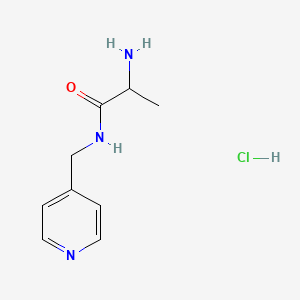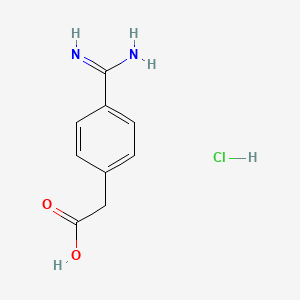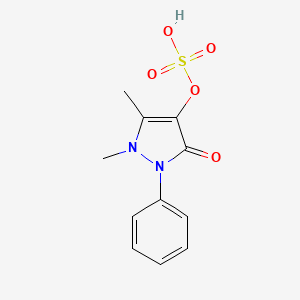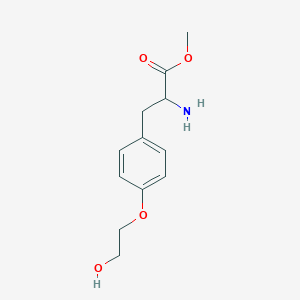
Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate
Overview
Description
Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate is a derivative of the amino acid phenylalanine. It features a hydroxyethyl group and a methoxy group on the phenyl ring. This compound is known for its various biological activities, including anticancer, anti-inflammatory, and antioxidant effects . It has also been investigated for its potential as a treatment for neurodegenerative disorders, such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate typically involves the reaction of phenylalanine derivatives with hydroxyethyl and methoxy groups. The reaction conditions often include the use of polar solvents such as DMSO, DMF, or ethanol . The compound is usually obtained as a white to off-white powder that is soluble in these solvents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimization for yield and purity. The compound should be stored at -20°C in a dry and dark place to maintain its stability and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using common reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The conditions for these reactions typically involve controlled temperatures and the use of polar solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyethyl and methoxy groups on the phenyl ring are believed to play a crucial role in its biological activity. These groups can interact with specific enzymes and receptors, leading to the modulation of cellular processes such as inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent amino acid from which Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate is derived.
Tyrosine: Another amino acid with a similar structure, featuring a hydroxyl group on the phenyl ring.
DOPA: A derivative of tyrosine with additional hydroxyl groups, used in the treatment of Parkinson’s disease.
Uniqueness
This compound is unique due to its specific combination of hydroxyethyl and methoxy groups on the phenyl ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-amino-3-[4-(2-hydroxyethoxy)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-16-12(15)11(13)8-9-2-4-10(5-3-9)17-7-6-14/h2-5,11,14H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRQWAULJRSGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



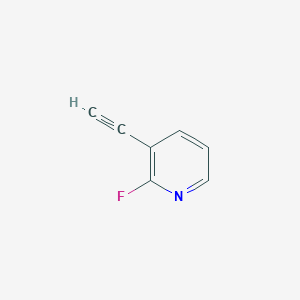
![3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1456625.png)

![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)

